molecular formula C20H22F2N2O5S B14952998 N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide

N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide

Katalognummer: B14952998
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: HKWCLNIKWHIHPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, and aromatic substituents, including difluorophenyl and dimethoxybenzenesulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and attachment of the aromatic substituents. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative (e.g., acid chloride or ester) under suitable conditions.

    Attachment of Aromatic Substituents: The difluorophenyl and dimethoxybenzenesulfonyl groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The aromatic substituents may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized aromatic derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C20H22F2N2O5S

Molekulargewicht

440.5 g/mol

IUPAC-Name

N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22F2N2O5S/c1-28-17-9-8-14(11-18(17)29-2)30(26,27)24-10-4-5-13(12-24)20(25)23-19-15(21)6-3-7-16(19)22/h3,6-9,11,13H,4-5,10,12H2,1-2H3,(H,23,25)

InChI-Schlüssel

HKWCLNIKWHIHPJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=CC=C3F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.